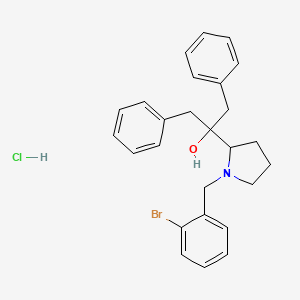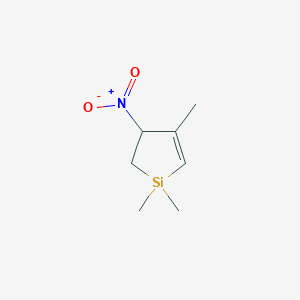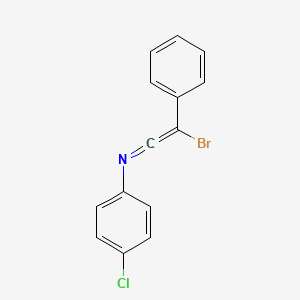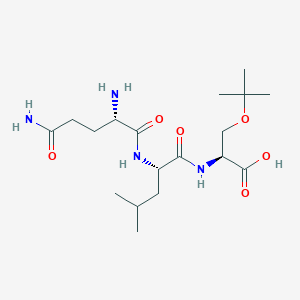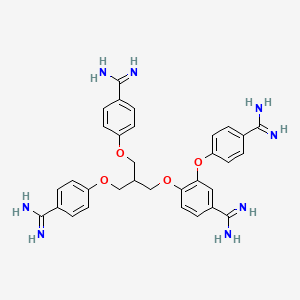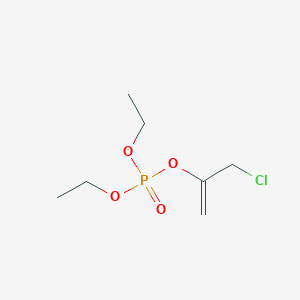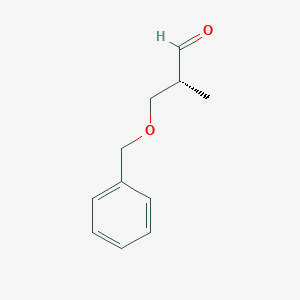![molecular formula C27H36N3P B14431061 N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 78357-41-2](/img/structure/B14431061.png)
N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine): is a complex organic compound characterized by its unique structure, which includes a phosphine core connected to three phenylene groups, each further linked to N-methylmethanamine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with formaldehyde and N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.
Applications De Recherche Scientifique
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox indicator.
1,3,5-Tris(diphenylamino)benzene: Used in the synthesis of conjugated microporous polymers.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Known for its high iodine capture capacity.
Uniqueness
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) stands out due to its unique combination of a phosphine core with phenylene and N-methylmethanamine groups. This structure imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
78357-41-2 |
|---|---|
Formule moléculaire |
C27H36N3P |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3 |
Clé InChI |
XKCMPLDXFPHRKD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


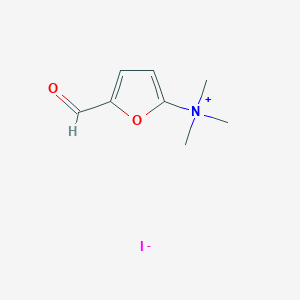

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

